

A Technical Guide to the Spectral Analysis of Methyl 2-hydroxy-5-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-5-methoxybenzoate*

Cat. No.: *B1350969*

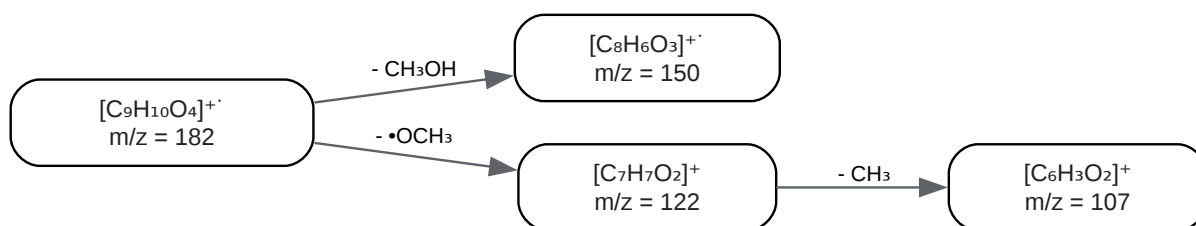
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This guide provides a comprehensive technical overview of the spectral data for **methyl 2-hydroxy-5-methoxybenzoate** (CAS No: 2905-82-0), a key intermediate in the synthesis of various pharmaceutical and chemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Introduction: The Molecular Blueprint

Methyl 2-hydroxy-5-methoxybenzoate, with the molecular formula $C_9H_{10}O_4$ and a molecular weight of 182.17 g/mol, is a derivative of salicylic acid.[1] Its structure, featuring a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions. This guide will dissect the nuances of its 1H NMR, ^{13}C NMR, IR, and MS spectra, providing a foundational understanding for its application in research and development.

Molecular Structure:



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References

- 1. Methyl 2-hydroxy-5-methoxybenzoate | C₉H₁₀O₄ | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
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